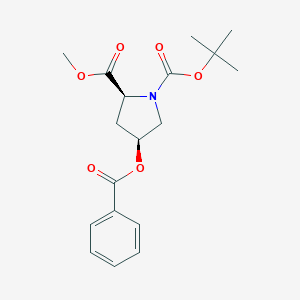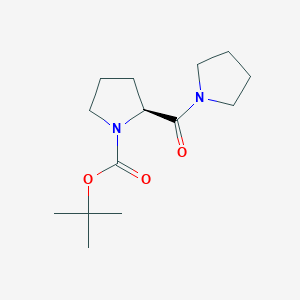
(S)-tert-Butyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-tert-Butyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine carboxylates. It is a chiral compound that has been widely used in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of (S)-tert-Butyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate is not fully understood. However, it is known to act as a chiral auxiliary in asymmetric catalysis. The compound has been shown to increase the enantioselectivity of reactions when used as a chiral ligand. It has also been shown to increase the yield of reactions.
Effets Biochimiques Et Physiologiques
There is limited information on the biochemical and physiological effects of (S)-tert-Butyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate. However, it has been shown to be non-toxic and non-mutagenic. The compound has been used in various biological assays, such as enzyme inhibition assays and cell proliferation assays.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (S)-tert-Butyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate in lab experiments include its high yield and purity, its chiral properties, and its versatility in various scientific research applications. However, the limitations of using the compound include its high cost and limited availability.
Orientations Futures
There are several future directions for the use of (S)-tert-Butyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate in scientific research. One direction is the development of new synthetic methods for the compound. Another direction is the exploration of its potential as a drug candidate. The compound has been shown to have potential in the treatment of various diseases, such as cancer and Alzheimer's disease. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of (S)-tert-Butyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate.
In conclusion, (S)-tert-Butyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate is a chiral compound that has been widely used in scientific research. Its unique properties make it a versatile compound that has been used in various scientific research applications. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of the compound.
Méthodes De Synthèse
The synthesis of (S)-tert-Butyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate involves the reaction of (S)-tert-butyl pyrrolidine-2-carboxylate with ethyl chloroformate in the presence of triethylamine. The reaction takes place at room temperature, and the product is obtained in high yield and purity. The synthesis method has been optimized to produce large quantities of the compound for scientific research.
Applications De Recherche Scientifique
(S)-tert-Butyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate has been used in various scientific research applications. It has been used as a chiral building block for the synthesis of other compounds. It has also been used as a ligand in asymmetric catalysis. The compound has been used in the synthesis of natural products, such as alkaloids and amino acids. It has also been used in the development of new drugs.
Propriétés
Numéro CAS |
155251-70-0 |
|---|---|
Nom du produit |
(S)-tert-Butyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate |
Formule moléculaire |
C14H24N2O3 |
Poids moléculaire |
268.35 g/mol |
Nom IUPAC |
tert-butyl (2S)-2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H24N2O3/c1-14(2,3)19-13(18)16-10-6-7-11(16)12(17)15-8-4-5-9-15/h11H,4-10H2,1-3H3/t11-/m0/s1 |
Clé InChI |
LAWPGSGXPGSRTD-NSHDSACASA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N2CCCC2 |
SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCCC2 |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCCC2 |
Synonymes |
(S)-tert-Butyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



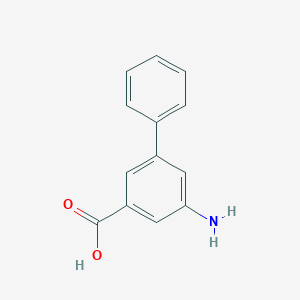
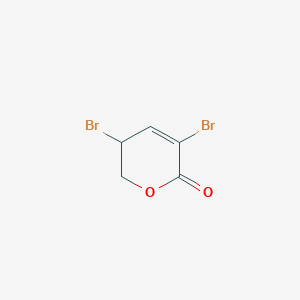
![Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylate](/img/structure/B179194.png)
![3,4-Dihydro-2H-spiro[naphthalene-1,4'-piperidine]](/img/structure/B179196.png)
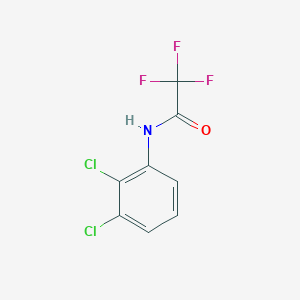
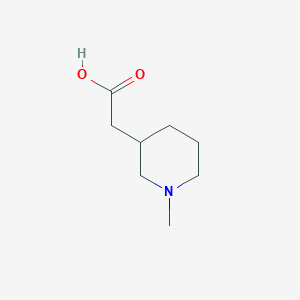

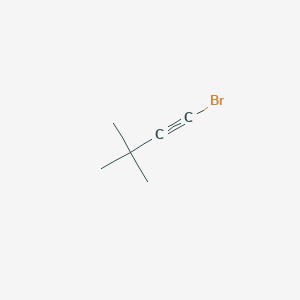
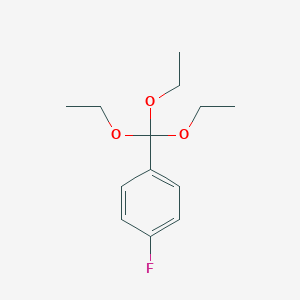


![(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B179236.png)
